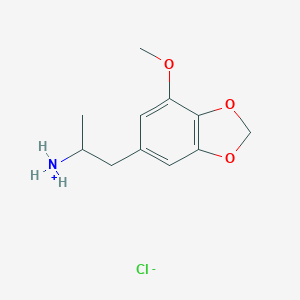

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MMDA (chlorhydrate), également connu sous le nom de chlorhydrate de 3-méthoxy-4,5-méthylènedioxyamphétamine, est un composé psychédélique et entactogène appartenant à la classe des amphétamines. Il s'agit d'un analogue de la lophophine, de la MDA et de la MDMA. Ce composé a été décrit pour la première fois par Alexander Shulgin dans son livre « PiHKAL » (Phenethylamines I Have Known And Loved). MMDA (chlorhydrate) est connu pour ses effets psychoactifs, qui comprennent l'euphorie, l'empathie accrue et les hallucinations visuelles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de MMDA (chlorhydrate) implique généralement les étapes suivantes :

Formation du cycle benzodioxole : La première étape consiste à former la structure cyclique benzodioxole. Cela peut être réalisé en faisant réagir le catéchol avec du chlorure de méthylène en présence d'une base comme le carbonate de potassium.

Méthoxylation : L'étape suivante consiste à introduire un groupe méthoxy en position 3 du cycle benzodioxole. Cela se fait généralement à l'aide d'iodure de méthyle et d'une base forte comme l'hydrure de sodium.

Amidation : La dernière étape consiste à former la chaîne amphétamine. Cela est réalisé en faisant réagir le benzodioxole méthoxylé avec du nitroéthane en présence d'un agent réducteur comme l'hydrure de lithium et d'aluminium, suivi d'une hydrolyse et d'une réduction pour obtenir du MMDA (chlorhydrate).

Méthodes de production industrielle

La production industrielle de MMDA (chlorhydrate) suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la capacité de mise à l'échelle.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : MMDA (chlorhydrate) peut subir des réactions d'oxydation, impliquant généralement des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir MMDA (chlorhydrate) en ses dérivés aminés correspondants à l'aide de réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe méthoxy, où des réactifs comme l'acide bromhydrique peuvent remplacer le groupe méthoxy par un atome de brome.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Acide bromhydrique dans l'acide acétique.

Principaux produits

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation de dérivés aminés.

Substitution : Formation de dérivés halogénés.

Applications de la recherche scientifique

MMDA (chlorhydrate) a été étudié pour diverses applications de recherche scientifique :

Chimie : Utilisé comme matériau de référence en chimie analytique pour le développement de méthodes de détection.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier les récepteurs de la sérotonine.

Médecine : Enquête sur ses effets thérapeutiques potentiels en psychothérapie, en particulier pour ses propriétés empathogènes.

Industrie : Utilisé dans la synthèse d'autres composés psychoactifs et comme étalon en toxicologie légale.

Mécanisme d'action

MMDA (chlorhydrate) exerce ses effets principalement par son action sur le système de la sérotonine. Il agit comme un agent de libération de la sérotonine et un agoniste du récepteur 5-HT2A. En augmentant la libération de sérotonine et en stimulant les récepteurs 5-HT2A, MMDA (chlorhydrate) induit ses effets psychédéliques et empathogènes caractéristiques. Le composé n'affecte pas de manière significative la libération de dopamine, ce qui le distingue des autres amphétamines .

Applications De Recherche Scientifique

MMDA (hydrochloride) has been studied for various scientific research applications:

Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.

Medicine: Investigated for its potential therapeutic effects in psychotherapy, particularly for its empathogenic properties.

Industry: Utilized in the synthesis of other psychoactive compounds and as a standard in forensic toxicology.

Mécanisme D'action

MMDA (hydrochloride) exerts its effects primarily through its action on the serotonin system. It acts as a serotonin releasing agent and a 5-HT2A receptor agonist. By increasing the release of serotonin and stimulating 5-HT2A receptors, MMDA (hydrochloride) induces its characteristic psychedelic and empathogenic effects. The compound does not significantly affect dopamine release, which distinguishes it from other amphetamines .

Comparaison Avec Des Composés Similaires

Composés similaires

MDA (3,4-méthylènedioxyamphétamine) : Structure similaire, mais sans le groupe méthoxy en position 3.

MDMA (3,4-méthylènedioxymethamphetamine) : Structure similaire, mais avec un groupe méthyle supplémentaire sur l'atome d'azote.

Lophophine (3-méthoxy-4,5-méthylènedioxyphénéthylamine) : Structure similaire, mais sans la chaîne amphétamine.

Unicité

MMDA (chlorhydrate) est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés pharmacologiques distinctes. Contrairement à la MDA et à la MDMA, MMDA (chlorhydrate) possède un groupe méthoxy en position 3, ce qui influence son interaction avec les récepteurs de la sérotonine et son profil psychoactif global .

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à demander !

Propriétés

Numéro CAS |

60676-84-8 |

|---|---|

Formule moléculaire |

C11H16ClNO3 |

Poids moléculaire |

245.70 g/mol |

Nom IUPAC |

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-7(12)3-8-4-9(13-2)11-10(5-8)14-6-15-11;/h4-5,7H,3,6,12H2,1-2H3;1H |

Clé InChI |

HULCPMREEFWFRE-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC2=C(C(=C1)OC)OCO2)[NH3+].[Cl-] |

SMILES canonique |

CC(CC1=CC2=C(C(=C1)OC)OCO2)N.Cl |

Key on ui other cas no. |

60676-84-8 |

Numéros CAS associés |

13674-05-0 (Parent) |

Synonymes |

3-MeO MDA; 3-methoxy MDA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.